molecular formula C8H6BrClN2 B2387785 5-bromo-2-chloro-1-methyl-1h-1,3-benzodiazole CAS No. 1260763-97-0

5-bromo-2-chloro-1-methyl-1h-1,3-benzodiazole

Cat. No.: B2387785
CAS No.: 1260763-97-0
M. Wt: 245.5
InChI Key: FLGSQFLDEHSMGS-UHFFFAOYSA-N
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Description

5-bromo-2-chloro-1-methyl-1h-1,3-benzodiazole is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are used in various pharmaceutical applications. The compound’s structure consists of a benzene ring fused to an imidazole ring, with bromine, chlorine, and methyl substituents at the 5, 2, and 1 positions, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-2-chloro-1-methyl-1h-1,3-benzodiazole typically involves the cyclization of o-phenylenediamine derivatives with appropriate halogenated reagents. One common method includes the reaction of 4-bromo-2-chloroaniline with formic acid or its derivatives under acidic conditions to form the benzimidazole ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: 5-bromo-2-chloro-1-methyl-1h-1,3-benzodiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium.

    Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed:

  • Substitution reactions can yield various substituted benzimidazole derivatives.
  • Oxidation and reduction reactions can lead to the formation of different oxidation states of the compound.

Scientific Research Applications

5-bromo-2-chloro-1-methyl-1h-1,3-benzodiazole has several scientific research applications, including:

Comparison with Similar Compounds

  • 5-Bromo-2-chloro-1H-benzimidazole
  • 5-Bromo-2-methyl-1H-benzimidazole
  • 5-Bromo-2-aryl benzimidazoles

Comparison: 5-bromo-2-chloro-1-methyl-1h-1,3-benzodiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and potency in various applications. For instance, its combination of bromine, chlorine, and methyl groups can influence its binding affinity to enzymes and receptors, making it a valuable compound for targeted research and development .

Properties

IUPAC Name

5-bromo-2-chloro-1-methylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClN2/c1-12-7-3-2-5(9)4-6(7)11-8(12)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLGSQFLDEHSMGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)N=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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